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Introduction
4-Morpholinopiperidine is a versatile bifunctional scaffold incorporating both a piperidine and

a morpholine moiety. Its unique structural features make it a valuable building block in

medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The

piperidine ring provides a basic nitrogen center that can be readily functionalized, while the

morpholine group can enhance aqueous solubility and metabolic stability, desirable properties

for drug candidates.[1] This document provides detailed application notes and experimental

protocols for the synthesis of key derivatives using 4-morpholinopiperidine as a starting

material, with a focus on intermediates for targeted cancer therapy and scaffolds for

neurological and anti-infective agents.

Physicochemical Properties of 4-
Morpholinopiperidine
A clear understanding of the starting material's properties is crucial for reaction setup and

purification.
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Property Value Reference

Molecular Formula C₉H₁₈N₂O [2]

Molecular Weight 170.25 g/mol [2]

Appearance Colorless to off-white solid [3]

Melting Point 40-43 °C [3]

Boiling Point
100-115 °C at 0.15-0.20

mmHg
[3]

pKa 10.21 ± 0.10 (Predicted) [3]

Application 1: Synthesis of an Intermediate for the
ALK Inhibitor Alectinib
4-Morpholinopiperidine is a key reactant in the synthesis of Alectinib, a potent anaplastic

lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

[2][4] The following protocol details the synthesis of a crucial intermediate, 9-bromo-6,6-

dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-

carbonitrile.

Experimental Protocol: Synthesis of Alectinib
Intermediate
Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://academic.oup.com/bcsj/article-pdf/98/3/uoaf019/62307992/uoaf019.pdf
https://academic.oup.com/bcsj/article-pdf/98/3/uoaf019/62307992/uoaf019.pdf
https://patents.google.com/patent/US11014919B2/en
https://patents.google.com/patent/US11014919B2/en
https://patents.google.com/patent/US11014919B2/en
https://patents.google.com/patent/US11014919B2/en
https://www.benchchem.com/product/b1299061?utm_src=pdf-body
https://academic.oup.com/bcsj/article-pdf/98/3/uoaf019/62307992/uoaf019.pdf
https://academic.oup.com/bcsj/article/98/3/uoaf019/8058685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Product

Reaction Conditions

9-bromo-8-hydroxy-6,6-dimethyl-
11-oxo-6,11-dihydro-5H-benzo[b]

carbazole-3-carbonitrile
9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-
11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

(Alectinib Intermediate)

Nucleophilic Aromatic Substitution

4-Morpholinopiperidine

1-Methyl-2-pyrrolidinone (NMP)

120 °C

3 hours

Click to download full resolution via product page

Caption: Synthetic workflow for the Alectinib intermediate.

Materials:

9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

4-Morpholinopiperidine

1-Methyl-2-pyrrolidinone (NMP)

Procedure:
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To a solution of 9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-

3-carbonitrile (1.0 equivalent) in 1-methyl-2-pyrrolidinone (NMP), add 4-
morpholinopiperidine (approximately 4.3 equivalents).[5]

Heat the reaction mixture to 120 °C and stir for 3 hours.[5]

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Purify the product by standard procedures such as precipitation, crystallization, or column

chromatography to yield 9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-

dihydro-5H-benzo[b]carbazole-3-carbonitrile.

Quantitative Data:

Reactan
t 1

Reactan
t 2

Solvent
Temper
ature

Time Product Yield
Referen
ce

9-bromo-

8-

hydroxy-

6,6-

dimethyl-

11-oxo-

6,11-

dihydro-

5H-

benzo[b]

carbazol

e-3-

carbonitri

le (737

mg, 1.43

mmol)

4-

Morpholi

nopiperid

ine (1.05

g, 6.17

mmol)

NMP (12

mL)
120 °C 3 h

9-bromo-

6,6-

dimethyl-

8-(4-

morpholi

nopiperid

in-1-

yl)-11-

oxo-6,11-

dihydro-

5H-

benzo[b]

carbazol

e-3-

carbonitri

le

98% [5]
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Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)
in NSCLC
Alectinib is a targeted therapy that inhibits the ALK signaling pathway. In certain NSCLCs, a

chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-

ALK, which results in a constitutively active ALK tyrosine kinase.[6][7] This aberrant kinase

activity drives tumor cell proliferation and survival by activating downstream signaling

cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[8][9]
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Caption: Simplified ALK signaling pathway in NSCLC.
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Application 2: Scaffolds for CNS-Active Agents -
Antidepressants
Piperidine derivatives are prevalent in centrally acting drugs.[10] The synthesis of novel alkoxy-

piperidine derivatives targeting serotonin reuptake (SSRI) and 5-HT1A/5-HT7 receptors has

shown promise in developing new antidepressants.[11][12] While a direct synthesis using 4-
morpholinopiperidine is not explicitly detailed in the cited literature, the general synthetic

strategies can be adapted. The following is a representative protocol for the synthesis of a

piperidine derivative with potential antidepressant activity, which can be modified to incorporate

the 4-morpholinopiperidine scaffold.

General Experimental Protocol: Synthesis of Piperidine-
Based Antidepressant Scaffolds
Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.mdpi.com/1422-0067/24/3/2937
https://pubmed.ncbi.nlm.nih.gov/31699607/
https://pubmed.ncbi.nlm.nih.gov/31627993/
https://www.benchchem.com/product/b1299061?utm_src=pdf-body
https://www.benchchem.com/product/b1299061?utm_src=pdf-body
https://www.benchchem.com/product/b1299061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Product

Typical Conditions

Substituted Piperidine
(e.g., 4-Morpholinopiperidine)

Piperidine Derivative with
Potential Antidepressant Activity

Buchwald-Hartwig Amination
or Nucleophilic Substitution

Aryl Halide with
Linker and Pharmacophore

Palladium Catalyst (e.g., Pd₂(dba)₃)

Phosphine Ligand (e.g., Xantphos)

Base (e.g., Cs₂CO₃)

Solvent (e.g., Toluene or Dioxane)

Elevated Temperature
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Caption: General workflow for synthesizing piperidine-based CNS agents.

Materials:
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4-Morpholinopiperidine

Appropriately substituted aryl halide (e.g., bromo- or iodo-aryl compound with a linker)

Palladium catalyst (e.g., Pd₂(dba)₃)

Phosphine ligand (e.g., Xantphos)

Base (e.g., Cs₂CO₃ or NaOtBu)

Anhydrous solvent (e.g., toluene or dioxane)

Procedure (General):

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl

halide (1.0 equivalent), 4-morpholinopiperidine (1.1-1.5 equivalents), palladium catalyst

(e.g., 2-5 mol%), phosphine ligand (e.g., 4-10 mol%), and base (e.g., 2.0 equivalents).

Add the anhydrous solvent via syringe.

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the

starting material is consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl

acetate).

Filter the mixture through a pad of celite to remove inorganic salts.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

piperidine derivative.

Quantitative Data (Example from Literature for a similar transformation):
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Reactan
t 1

Reactan
t 2

Catalyst
/Ligand

Base Solvent Product Yield
Referen
ce

Aryl

Bromide

Piperidin

e

Derivativ

e

Pd(OAc)₂

/BINAP
Cs₂CO₃ Toluene

N-

Arylpiperi

dine

60-90%

(Represe

ntative,

based on

general

literature)

Signaling Pathway: Serotonin Reuptake and 5-HT1A
Receptor in Depression
Many antidepressants function by modulating the serotonergic system. Selective serotonin

reuptake inhibitors (SSRIs) block the serotonin transporter (SERT), increasing the

concentration of serotonin in the synaptic cleft.[13] 5-HT1A receptors are G-protein coupled

receptors that act as both presynaptic autoreceptors on serotonin neurons in the raphe nuclei

and as postsynaptic receptors in cortical and limbic regions.[14][15] Activation of presynaptic 5-

HT1A autoreceptors provides a negative feedback mechanism that reduces serotonin release.

[16] Chronic SSRI treatment leads to the desensitization of these autoreceptors, contributing to

the therapeutic effect.[13] Compounds with mixed SSRI and 5-HT1A receptor antagonist/partial

agonist profiles are of significant interest.
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Caption: Simplified serotonin signaling at the synapse.

Application 3: Scaffolds for Anti-Infective Agents -
Antimalarials
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine

being a prominent example.[17] The mechanism of action of 4-aminoquinolines involves their

accumulation in the acidic digestive vacuole of the malaria parasite, where they interfere with

the detoxification of heme, a byproduct of hemoglobin digestion.[18][19] This leads to the

buildup of toxic free heme, which kills the parasite.[20] While direct syntheses of 4-

aminoquinoline derivatives from 4-morpholinopiperidine are not readily available in the
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searched literature, the piperidine nitrogen of 4-morpholinopiperidine can be used to append

it as a side chain to a 4-chloroquinoline core, a common strategy in this field.[21][22][23]

General Experimental Protocol: Synthesis of 4-
Aminoquinoline Derivatives
Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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